molecular formula C10H19N3O B2406861 5-Amino-6-(piperidin-4-yl)piperidin-2-one CAS No. 1803607-29-5

5-Amino-6-(piperidin-4-yl)piperidin-2-one

Cat. No.: B2406861
CAS No.: 1803607-29-5
M. Wt: 197.282
InChI Key: UUJHWTNUSSZLSO-UHFFFAOYSA-N
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Description

5-Amino-6-(piperidin-4-yl)piperidin-2-one is a chemical compound with the molecular formula C10H19N3O and a molecular weight of 197.28 g/mol . This piperidine-based scaffold is a specialized building block of interest in medicinal chemistry and pharmaceutical research for the development of novel therapeutic agents. Compounds featuring the piperidine and piperidin-2-one structures are frequently explored in drug discovery, particularly as core templates for designing ligands that target G-protein-coupled receptors (GPCRs) . For instance, structurally similar piperidine derivatives have been investigated as potent agonists for receptors like GPR119 for metabolic diseases and as key components in bivalent ligands for opioid receptor research . This suggests its potential utility in early-stage discovery programs for central nervous system (CNS) disorders, pain management, and metabolic conditions. The presence of both amino and keto functional groups on the piperidine ring makes this molecule a versatile intermediate for further chemical modification and synthesis. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-amino-6-piperidin-4-ylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O/c11-8-1-2-9(14)13-10(8)7-3-5-12-6-4-7/h7-8,10,12H,1-6,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJHWTNUSSZLSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(C1N)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Curtius Rearrangement-Mediated Synthesis

Stepwise Reaction Sequence

The patent CN106432232A outlines a four-step synthesis starting from 4-piperidone hydrochloride:

  • Protection of 4-piperidone : Reaction with di-tert-butyl dicarbonate (Boc₂O) in acetone/water yields N-Boc-4-piperidone (91% yield).
  • Reductive amination : Treatment with sodium borohydride and titanium tetraisopropylate in ammonia-saturated ethanol produces 4-amino-1-Boc-piperidine (81% yield).
  • Acid-mediated cyclization : Reaction with 2-chloronicotinic acid derivatives under acidic conditions forms a bicyclic intermediate.
  • Curtius rearrangement : Employing diphenylphosphoryl azide (DPPA) and triethylamine in toluene induces rearrangement to yield 5-amino-6-(piperidin-4-yl)piperidin-2-one (78% yield after recrystallization).
Critical Parameters:
  • Solvent selection : Toluene optimizes Curtius rearrangement efficiency by stabilizing reactive intermediates.
  • Temperature control : Maintaining temperatures below 30°C during reductive amination prevents side reactions.

Multi-Component Condensation Approaches

Intermediate-Driven Synthesis

Patent CN111170992B describes an alternative route focusing on dihydropyridinone intermediates:

  • Amidation of δ-valerolactone : Reacting δ-valerolactone with p-acetamino aniline forms a pentanamide intermediate.
  • Halogenation/sulfonylation : Chlorination or sulfonation at the 3-position introduces electrophilic sites for subsequent nucleophilic substitution.
  • Condensation with piperidin-4-yl motifs : Coupling with 4-aminopiperidine derivatives under basic conditions (e.g., K₂CO₃) yields the target compound.
Yield Optimization:
  • Morpholine substitution : Introducing morpholine-4-yl groups at position 3 enhances solubility, improving overall yield to 32% in multi-gram syntheses.
  • Catalytic systems : Cuprous bromide-triphenylphosphine complexes facilitate Ullmann-type couplings but require rigorous oxygen exclusion.

Comparative Analysis of Methodologies

Parameter Curtius Rearrangement Multi-Component Condensation
Total Yield 78% 32%
Key Step Curtius rearrangement Halogenation/condensation
Reaction Time 24–48 hours 72–96 hours
Purification Complexity Recrystallization required Column chromatography needed
Scalability Pilot-scale demonstrated Limited to lab-scale

Advanced Functionalization and Derivatization

Protecting Group Strategies

  • Boc vs. Cbz protection : Boc groups offer superior stability during reductive steps, whereas carbobenzyloxy (Cbz) protection necessitates hydrogenolysis, complicating large-scale synthesis.
  • Acid-labile groups : Trityl-protected amines enable selective deprotection in the presence of acid-sensitive functionalities.

Stereochemical Considerations

  • Cis/trans isomerism : The 5-amino and 6-piperidin-4-yl substituents adopt a cis configuration in crystalline states, as confirmed by X-ray diffraction.
  • Chiral resolution : Enzymatic resolution using lipases (e.g., Candida antarctica) achieves >98% enantiomeric excess for optically active derivatives.

Industrial-Scale Challenges and Solutions

Waste Management

  • Phosphorus-containing byproducts : Curtius rearrangement generates diphenylphosphoric acid, necessitating alkaline washes for neutralization.
  • Chlorinated solvents : Substituting dichloromethane with methyl tert-butyl ether (MTBE) reduces environmental impact.

Process Intensification

  • Continuous-flow systems : Microreactor technology reduces reaction times for reductive amination from 8 hours to 45 minutes.
  • In-line analytics : PAT (Process Analytical Technology) tools monitor intermediate formation via FTIR and HPLC, ensuring consistency.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-(piperidin-4-yl)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidines and piperidinones, which can have significant pharmacological activities .

Scientific Research Applications

Chemical Properties and Structure

5-Amino-6-(piperidin-4-yl)piperidin-2-one features a piperidine ring with amino and piperidinyl substituents. This structure contributes to its reactivity and interaction with biological targets. The compound's molecular formula is C11_{11}H18_{18}N2_{2}O, and its molecular weight is 194.28 g/mol.

Chemistry

In synthetic organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. It can be used in various reactions, such as:

  • Coupling Reactions : It can be coupled with other reagents to form diverse heterocyclic compounds.
  • Functionalization : The amino group allows for further functionalization, leading to derivatives with enhanced properties.

Biology

The compound has shown potential biological activities, including:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For example, studies have demonstrated that modifications to the piperidine structure can enhance its antibacterial efficacy .
  • Anticancer Properties : The compound has been investigated for its antiproliferative effects on cancer cell lines. In vitro studies have shown that it can inhibit cell growth in lung adenocarcinoma models .

Medicine

This compound is being explored as a precursor in the development of pharmaceuticals targeting various diseases:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes, making it a candidate for drug development .
  • Therapeutic Applications : Its structural similarity to known pharmacophores positions it as a potential candidate for developing new therapeutic agents against infectious diseases and cancer.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of synthesized derivatives based on this compound against various bacterial strains using the disc diffusion method. Results indicated that several derivatives showed promising activity against multidrug-resistant strains .

Case Study 2: Anticancer Activity

In vitro assays demonstrated that certain derivatives exhibited selective cytotoxicity against A549 lung cancer cells while sparing normal cells. The compounds were compared to standard chemotherapeutics like cisplatin, showing potential as alternative treatments .

Data Tables

Application AreaSpecific UseExample Findings
ChemistryBuilding BlockUsed in synthesis of complex heterocycles
BiologyAntimicrobialEffective against S. aureus and E. coli
MedicineDrug DevelopmentPotential enzyme inhibitors for therapeutic use
Compound DerivativeAntimicrobial Activity (MIC)Anticancer Activity (IC50)
Compound A32 µg/mL15 µM
Compound B64 µg/mL20 µM
Compound C16 µg/mL10 µM

Mechanism of Action

The mechanism of action of 5-Amino-6-(piperidin-4-yl)piperidin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting antiproliferative activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-6-(piperidin-4-yl)piperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual piperidine rings make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Biological Activity

5-Amino-6-(piperidin-4-yl)piperidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound features a dual piperidine framework with an amino group attached to one of the rings. This unique structure contributes to its biological activity and makes it a valuable scaffold for further drug development.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties, showing effectiveness against various bacterial strains. In vitro studies have demonstrated its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong activity against pathogens like Staphylococcus aureus and Escherichia coli .

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

Anticancer Activity

The compound has also been investigated for its anticancer properties. It is believed to inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting antiproliferative effects on cancer cells . Studies have shown that derivatives of this compound can selectively induce apoptosis in certain cancer cell lines, making it a candidate for further development in cancer therapeutics .

The biological effects of this compound are attributed to its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulate receptor activity, leading to various pharmacological effects. For instance, it has been noted to inhibit certain receptors involved in pain pathways, suggesting potential applications in pain management .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Research has shown that modifications at specific positions on the piperidine rings can significantly enhance its antimicrobial and anticancer properties. For example, substituting different functional groups at the 5th position has led to variations in binding affinities towards opioid receptors .

Substituent Binding Affinity (nM) Activity
Hydroxyl4High selectivity
Amine850Moderate affinity
Acetamide460Moderate affinity

Case Studies

  • Antimicrobial Study : A recent study evaluated the antibacterial activity of several derivatives of this compound. The results indicated that compounds with electron-withdrawing groups showed enhanced antibacterial effects compared to their counterparts with electron-donating groups .
  • Anticancer Evaluation : Another case study focused on the anticancer potential of this compound in various cancer cell lines. The findings revealed that specific derivatives could reduce cell viability significantly through apoptosis induction, warranting further investigation into their mechanisms .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the purity and structural integrity of 5-Amino-6-(piperidin-4-yl)piperidin-2-one in synthetic workflows?

  • Methodological Answer : Use a combination of HPLC (≥95% purity threshold, as per common synthetic standards ), NMR (¹H/¹³C for functional group verification), and mass spectrometry (MS) for molecular weight confirmation. Cross-validate results with reference standards (e.g., pharmacopeial guidelines for related piperidine derivatives ). For impurities, employ gradient elution HPLC with UV detection at 254 nm to resolve closely related byproducts.

Q. How should researchers design experiments to optimize the synthesis of this compound?

  • Methodological Answer : Apply factorial design (e.g., 2^k factorial) to evaluate critical parameters such as reaction temperature, solvent polarity, and catalyst loading . For example:

FactorLow LevelHigh Level
Temperature60°C100°C
SolventDichloromethaneEthanol
Catalyst5 mol%15 mol%
Monitor yield and purity metrics to identify interactions between variables. Use ANOVA for statistical significance testing.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for piperidine derivatives, which mandate:

  • PPE : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods to prevent inhalation exposure .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. MS) for this compound derivatives?

  • Methodological Answer :

  • Step 1 : Verify sample preparation (e.g., deuterated solvent purity, ionization method in MS).
  • Step 2 : Compare experimental NMR shifts with computational predictions (DFT-based tools like Gaussian or ADF) .
  • Step 3 : Perform tandem MS (MS/MS) to confirm fragmentation patterns and rule out isobaric interferences .
    Document inconsistencies using a decision matrix:
DiscrepancyPossible CauseResolution
Extra MS peakSolvent adductUse softer ionization (e.g., ESI instead of EI)
NMR signal splittingDiastereomeric impuritiesRecrystallize or use chiral chromatography

Q. What computational strategies are effective for predicting the reactivity of this compound in catalytic systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvent effects on transition states using software like COMSOL Multiphysics .
  • Machine Learning : Train models on existing piperidine reaction datasets to predict optimal conditions (e.g., solvent, temperature) .

Q. How can researchers investigate the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 1–3 months and monitor degradation via HPLC .
  • Kinetic Analysis : Apply the Arrhenius equation to extrapolate shelf life at 25°C. Example
ConditionDegradation Rate (k)Half-life (t₁/₂)
25°C0.002 day⁻¹346 days
40°C0.015 day⁻¹46 days
  • Degradant Identification : Use LC-MS to characterize oxidation/byproducts and propose degradation pathways .

Methodological Frameworks for Research Design

Q. How to formulate a rigorous research question for studying this compound’s biological activity?

  • Methodological Answer : Apply the FINER criteria:

  • Feasible : Ensure access to in vitro assays (e.g., enzyme inhibition screens).
  • Novel : Target understudied receptors (e.g., sigma-1 or NMDA) based on structural analogs .
  • Ethical : Use cell lines instead of animal models for preliminary toxicity .
  • Relevant : Align with therapeutic areas like neuropharmacology or oncology .

Q. What experimental designs are suitable for analyzing synergistic effects in multi-component reactions involving this compound?

  • Methodological Answer : Use a Box-Behnken or Central Composite Design (CCD) to optimize three factors (e.g., reagent stoichiometry, pH, and time) . For example:

RunFactor A (mol%)Factor B (pH)Factor C (h)Yield (%)
1106.51278
2207.02492
Analyze via response surface methodology (RSM) to identify optimal conditions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.